REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7](Cl)[C:6]=2[C:13]#[N:14].[CH2:15]([NH:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH3:18]>COC(O)CC>[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7]([N:19]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:15][CH2:16][CH2:17][CH3:18])[C:6]=2[C:13]#[N:14]
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Name
|
|
Quantity
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22.3 g
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Type
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reactant
|
Smiles
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ClC=1C=NC2=C(C(=CC=C2C1)Cl)C#N
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Name
|
|
Quantity
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26 g
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Type
|
reactant
|
Smiles
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C(CCC)NCCCC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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COC(CC)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was cooled
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Type
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FILTRATION
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Details
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the precipitated solid was filtered off under suction
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Type
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CUSTOM
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Details
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recrystallized from a mixture of naphtha and toluene
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC2=C(C(=CC=C2C1)N(CCCC)CCCC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 82.5% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |